A new, cost-effective synthesis for optically pure Dexbrompheniramine, the active enantiomer of brompheniramine, has been developed. [] This method focuses on resolving a racemic mixture of 3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (the base form of brompheniramine) using (+)4-nitro tartranilic acid (PNTA) as a resolving agent. [] The process is carried out in an alcoholic solvent system. []
The stoichiometric ratio of carmoisine and chlorpheniramine maleate in the resulting ion associate was determined to be 1:2 using HPLC. [] This suggests that two molecules of chlorpheniramine maleate interact with one molecule of carmoisine to form the ion associate. []
In another study, the interaction between N,N-diethyl-p-nitroso aniline and chlorpheniramine maleate was investigated using square wave voltammetry. [] The addition of chlorpheniramine maleate to a solution of N,N-diethyl-p-nitroso aniline led to a decrease in the reduction peak current of the latter compound. [] This decrease was proportional to the concentration of chlorpheniramine maleate, allowing for its quantification. []
Brompheniramine acts as a competitive antagonist of histamine at H1 receptor sites. [] It competes with histamine for binding to these receptors, thus preventing the physiological effects of histamine. [] This mechanism of action is responsible for the antihistamine properties of brompheniramine, which are used to alleviate symptoms associated with allergic reactions. []
Chlorpheniramine maleate is described as a white crystalline powder that is easily soluble in water, soluble in ethanol, and poorly soluble in diethyl ether. [] It forms ion associates with certain organic amines, such as carmoisine. [] The partition coefficient of its ion associate with carmoisine in the water-chloroform system is 3.44, indicating higher solubility in water. []
Chlorpheniramine maleate is widely used in pharmaceutical preparations for the symptomatic relief of the common cold and allergic diseases. [] It functions as an antihistamine by blocking the effects of histamine at H1 receptor sites. [, ]
Another study investigated squalene synthase inhibitors with a structural motif similar to N1,N1-dimethyl-3-(4-pyridyl)propan-1-amine, particularly compound OX03771, (E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine. [] These inhibitors showed potential in treating hypercholesterolemia, either alone or in combination with statins. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: